Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazo[1,2-A]pyrimidine, which is subsequently oxidized to yield the desired dione.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-A]pyrimidine-2,5-dione derivatives.
Reduction: Reduction reactions can yield dihydroimidazo[1,2-A]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-A]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as anti-inflammatory, anticancer, and antiviral agents.
Mechanism of Action
The mechanism of action of Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridines: These compounds have a different arrangement of the imidazole and pyridine rings.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds include an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core.
Uniqueness: Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione functional group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
743354-78-1 |
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Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-3-9-5(11)1-2-7-6(9)8-4/h1-2H,3H2,(H,7,8,10) |
InChI Key |
APBWDXDAKVUODH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC=CC(=O)N21 |
Origin of Product |
United States |
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